4-(Neopentylamino)cyclohexan-1-ol
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Overview
Description
4-(Neopentylamino)cyclohexan-1-ol is a chemical compound with the molecular formula C11H23NO
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reductive amination of cyclohexanone with neopentylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically requires anhydrous conditions and a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of 4-(Neopentylamino)cyclohexan-1-ol involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale reductive amination processes are commonly employed to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions: 4-(Neopentylamino)cyclohexan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound to the corresponding ketone or carboxylic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanoic acid.
Reduction: Neopentylamine.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Neopentylamino)cyclohexan-1-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Neopentylamino)cyclohexan-1-ol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-(Neopentylamino)cyclohexan-1-ol is structurally similar to other cyclohexanol derivatives and secondary amines. Some similar compounds include:
Cyclohexanone: A ketone derivative of cyclohexanol.
Neopentylamine: The amine component used in its synthesis.
Cyclohexylamine: Another cyclohexanol derivative with different functional groups.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-(2,2-dimethylpropylamino)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-11(2,3)8-12-9-4-6-10(13)7-5-9/h9-10,12-13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBFKQFHYUMGFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1CCC(CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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